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Compound of Interest

4-Bromo-3-methylithiophene-2-
Compound Name:
carbaldehyde

Cat. No.: B112441

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and extrapolated
chemical properties of 4-Bromo-3-methylthiophene-2-carbaldehyde. Due to the limited
availability of direct experimental data for this specific compound in peer-reviewed literature,
this document compiles information from closely related analogs and presents a putative
synthetic pathway. This guide is intended to serve as a valuable resource for researchers in
medicinal chemistry and materials science by providing key data points and experimental
context. All quantitative data is summarized for clarity, and a detailed experimental workflow for
its synthesis is proposed.

Chemical and Physical Properties

Direct experimental data for 4-Bromo-3-methylthiophene-2-carbaldehyde is not readily
available in the public domain. However, by examining the properties of structurally similar
compounds, we can extrapolate anticipated characteristics. The primary analogs used for this
analysis are 4-Bromothiophene-2-carbaldehyde, 3-Methylthiophene-2-carbaldehyde, and 4-
Bromo-3-methylthiophene-2-carboxylic acid.

Table 1: Summary of Chemical and Physical Properties
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Property Value Source | Analog
Molecular Formula CeHsBros -
Molecular Weight 205.08 g/mol -
) Analog: 4-Bromothiophene-2-
Appearance Expected to be a solid ] )
carbaldehyde is a solid[1]
] ] ) ) Analog: 4-Bromothiophene-2-
Melting Point Likely higher than 44-46 °C
carbaldehyde (44-46 °C)[1]
) ) Analog: 4-Bromothiophene-2-
N ) Likely higher than 114-115 °C/
Boiling Point carbaldehyde (114-115°C/ 11
11 mmHg
mmHg)[1]
) Analog: 4-Bromo-3-methyl-2-
B Expected to be soluble in ] ) T
Solubility ) thiophenecarboxylic acid is
organic solvents ] ]
soluble in organic solvents[2]
CAS Number Not assigned -

Spectral Data (Analog-Based)

No specific spectral data for 4-Bromo-3-methylthiophene-2-carbaldehyde has been

published. The following tables present data for closely related compounds to provide a

reference for characterization.

Table 2: *H NMR Spectral Data of Related Thiophene Aldehydes (CDCls)
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. . Coupling

Chemical Shift L .
Compound Multiplicity Constant (J, Assighment

(Ppm)

Hz)

2-
Bromothiophene-  9.88 S - -CHO
3-carbaldehyde
7.29 d 5.3 H-5
7.23 d 5.3 H-4
5-
Bromothiophene-  9.79 s - -CHO
2-carbaldehyde
7.67 d 4.0 H-3
7.24 d 4.0 H-4

Source: ChemicalBook[3][4]

Table 3: Infrared (IR) Spectral Data

Characteristic IR absorption bands for a substituted thiophene aldehyde would be expected in
the following regions:

Functional Group Wavenumber (cm~—?)
C=0 (aldehyde) 1650-1700

C-H (aldehyde) 2720-2820

C=C (aromaitic) 1400-1600

C-S (thiophene) 600-800

Chemical Reactivity

The chemical reactivity of 4-Bromo-3-methylthiophene-2-carbaldehyde can be inferred from
its functional groups:
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o Aldehyde Group: The aldehyde functionality is expected to undergo typical reactions such as
oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition reactions
(e.g., Grignard reactions, Wittig reactions).

o Thiophene Ring: The substituted thiophene ring is an electron-rich aromatic system. The
bromine atom at the 4-position can participate in cross-coupling reactions (e.g., Suzuki,
Stille, Heck) and is a directing group for further electrophilic aromatic substitution.[2]

o Methyl Group: The methyl group at the 3-position will have a slight electron-donating effect
on the thiophene ring.

Proposed Synthesis and Experimental Protocol

A plausible synthetic route to 4-Bromo-3-methylthiophene-2-carbaldehyde involves the
formylation of 4-bromo-3-methylthiophene. A common and effective method for the formylation
of aromatic compounds is the Vilsmeier-Haack reaction.

4.1. Proposed Synthetic Pathway

3-Methylthiophene

Bromination
NBS, DMF)

4-Bromo-3-methylthiophene

ilsmeier-Haack
(POCI3, DMF)

4-Bromo-3-methylthiophene-2-carbaldehyde

Click to download full resolution via product page

Caption: Proposed synthesis of 4-Bromo-3-methylthiophene-2-carbaldehyde.
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4.2. Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a general procedure and may require optimization for this specific substrate.

Reagents and Materials:

4-Bromo-3-methylthiophene

e Phosphorus oxychloride (POCIs)

e N,N-Dimethylformamide (DMF), anhydrous
e Dichloromethane (DCM), anhydrous

» Saturated sodium bicarbonate solution

e Brine

e Anhydrous magnesium sulfate

o Standard laboratory glassware (oven-dried)
 Inert atmosphere setup (Nitrogen or Argon)
Procedure:

e In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) to anhydrous
DCM.

e Cool the solution to 0 °C in an ice bath.
e Slowly add POCIs (1.2 equivalents) dropwise to the stirred solution.
 Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

e Add a solution of 4-bromo-3-methylthiophene (1 equivalent) in anhydrous DCM to the
reaction mixture dropwise at 0 °C.
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 After the addition is complete, allow the reaction to warm to room temperature and stir for 2-
4 hours, or until TLC analysis indicates the consumption of the starting material.

e Cool the reaction mixture back to 0 °C and slowly quench by the addition of a saturated
sodium bicarbonate solution until the pH is neutral or slightly basic.

o Transfer the mixture to a separatory funnel and extract with DCM.

e Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter,
and concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel using a suitable eluent
system (e.g., hexane/ethyl acetate).

4.3. Experimental Workflow Diagram
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Caption: Vilsmeier-Haack formylation experimental workflow.
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Safety Information

While a specific safety data sheet for 4-Bromo-3-methylthiophene-2-carbaldehyde is not
available, it should be handled with the standard precautions for halogenated organic
aldehydes. Based on related compounds, it is likely to be an irritant to the skin, eyes, and
respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety
glasses, and a lab coat, should be worn. All manipulations should be performed in a well-
ventilated fume hood.

The reagents used in the proposed synthesis, particularly phosphorus oxychloride and n-
butyllithium (if an alternative lithiation-formylation route is considered), are hazardous and
require specific handling procedures.[5] POCIs is corrosive and reacts violently with water. n-
BulLi is pyrophoric.[5] Always consult the safety data sheet for each reagent before use.

Conclusion

4-Bromo-3-methylthiophene-2-carbaldehyde is a valuable, yet poorly characterized, building
block in organic synthesis. This guide provides a consolidated source of extrapolated
properties and a detailed, actionable protocol for its synthesis. The data presented herein,
derived from close structural analogs, offers a strong foundation for researchers to incorporate
this compound into their synthetic strategies for novel pharmaceuticals and materials. Further
experimental work is necessary to fully elucidate the precise chemical and physical properties
of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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carbaldehyde-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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